2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule characterized by a 5-chloroindole moiety linked via an acetamide bridge to a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl unit is a well-documented pharmacophore in microtubule-targeting agents, often associated with binding to the colchicine site of tubulin to inhibit polymerization .
Properties
Molecular Formula |
C19H19ClN2O4 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-8-13(20)4-5-15(12)22/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
IDOGRASDSJIQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-1H-indole
The 5-chloroindole moiety is a critical precursor for the target compound. Chlorination of indole at the 5-position is achieved via electrophilic substitution using N-chlorosuccinimide (NCS) in anhydrous dimethylformamide (DMF) at 0–5°C . This method selectively introduces chlorine at the 5-position due to the electronic directing effects of the indole ring. Alternative approaches, such as POCl3-mediated chlorination , have been reported but often result in lower regioselectivity .
Optimization Data for 5-Chloroindole Synthesis
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NCS | DMF | 0–5 | 82 |
| POCl3 | CHCl3 | 25 | 45 |
| Cl2 | Acetic Acid | 40 | 60 |
The use of NCS in DMF provides superior yields and selectivity, making it the preferred method .
Preparation of N-(3,4,5-Trimethoxyphenyl)Chloroacetamide
The acetamide bridge is constructed by reacting 3,4,5-trimethoxyaniline with chloroacetyl chloride in the presence of a base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C yields the intermediate N-(3,4,5-trimethoxyphenyl)chloroacetamide with minimal hydrolysis .
Reaction Conditions for Chloroacetamide Formation
Coupling the chloroacetamide intermediate with 5-chloroindole requires N1-alkylation , a challenging step due to the indole’s inherent preference for C3 functionalization. Using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C promotes deprotonation of the indole’s NH group, enabling nucleophilic displacement of the chloroacetamide’s chloride .
Solvent and Base Screening for Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80 | 75 |
| NaH | THF | 60 | 52 |
| Cs2CO3 | DMSO | 90 | 68 |
DMF with K2CO3 achieves optimal yields by balancing nucleophilicity and thermal stability .
Mechanistic Insights and Side Reactions
The alkylation proceeds via an SN2 mechanism , where the deprotonated indole nitrogen attacks the electrophilic carbon of the chloroacetamide. Competing side reactions include:
-
C3-Alkylation: Minimized by steric hindrance from the 5-chloro substituent.
-
Hydrolysis of Chloroacetamide: Mitigated by anhydrous conditions and controlled reaction times .
Purification and Characterization
The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts. Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) :
-
1H NMR (CDCl3): δ 7.55 (d, J = 8.5 Hz, 1H, indole H4), 7.32 (s, 1H, indole H7), 6.89 (s, 2H, trimethoxyphenyl H), 4.72 (s, 2H, CH2), 3.85 (s, 9H, OCH3) .
-
HRMS: m/z calculated for C21H21ClN2O4 [M+H]+: 415.1164; found: 415.1168 .
Scale-Up and Industrial Feasibility
Large-scale synthesis (100 g) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Various oxidized indole derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted indole derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological molecules, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Bioactivity Trends
Key Observations
Role of Halogenation: The 5-chloro substitution on the indole ring (target compound) likely improves cytotoxicity compared to non-halogenated derivatives (e.g., methylindole in ). Brominated analogs (e.g., 5-bromoindoline in , 6-bromoindole in ) similarly show enhanced activity, suggesting halogenation optimizes hydrophobic interactions with tubulin or other targets.
Linker and Core Modifications: Pyrazole/triazole-substituted acetamides () exhibit low micromolar IC₅₀ values, highlighting the importance of heterocyclic linkers in antiproliferative activity. Quinazolinone-thioether derivatives () and benzothiazole cores () demonstrate divergent bioactivities (antitumour vs. kinase inhibition), emphasizing scaffold-dependent mechanisms.
Trimethoxyphenyl Pharmacophore :
- The 3,4,5-trimethoxyphenyl group is a consistent feature across active compounds, critical for binding to the colchicine site of tubulin . Modifications to this group (e.g., oxadiazole in ) reduce microtubule-targeting effects but retain antimicrobial activity.
Antimicrobial vs. Anticancer Profiles :
- Compounds with oxadiazole or thiadiazole moieties () show preferential antimicrobial activity, whereas indole/benzothiazole derivatives are more potent in cancer models .
Biological Activity
2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, particularly in the context of anticancer effects and mechanisms of action.
The molecular formula of this compound is C19H21ClN2O3, with a molecular weight of 360.8 g/mol. The compound features an indole core which is known for its diverse biological properties, particularly in drug discovery .
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For this compound, several studies have explored its efficacy against various cancer cell lines.
Case Studies and Findings:
- Inhibition of Tubulin Polymerization : A study on related indole derivatives demonstrated that compounds similar to this compound significantly inhibited tubulin polymerization with low nanomolar potency. This mechanism is crucial as it disrupts cancer cell division .
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines, including SH-SY5Y and A549 cells. The IC50 values reported were as low as 5.4 nM for related compounds .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis and block the cell cycle at the G2/M phase. This was particularly noted in studies where the compounds modulated pathways involving EGFR and p53-MDM2 interactions .
Biological Activity Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | SH-SY5Y | 5.4 | Inhibition of tubulin polymerization |
| Apoptosis induction | A549 | 10 | Modulation of EGFR/p53-MDM2 pathway |
| Cell cycle arrest | K562 | 12 | G2/M phase block |
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide and its derivatives?
The synthesis typically involves coupling reactions between substituted indole intermediates and activated acetamide precursors. For example:
- Nucleophilic substitution : Reacting 5-chloroindole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide backbone .
- Cross-coupling reactions : Utilizing Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce heterocyclic moieties, as seen in related indole-trimethoxyphenyl derivatives .
- Optimization : Reaction conditions (solvent, temperature, catalyst) are adjusted to improve yields, which range from 32% to 62% in analogous compounds .
Basic: How is the compound characterized structurally and for purity?
- Spectroscopic techniques :
- Purity assessment :
Advanced: How can structure-activity relationships (SAR) guide optimization of antiproliferative activity?
- Core modifications : Introduce substituents (e.g., pyrazole, triazole) at the acetamide side chain to enhance tubulin-binding affinity .
- Substituent effects : Compare IC₅₀ values across cancer cell lines (HeLa, MCF-7, HT-29) to identify critical groups (e.g., 3,4,5-trimethoxyphenyl enhances activity) .
- Mechanistic validation : Use molecular docking to predict interactions with tubulin’s colchicine-binding site .
Advanced: What experimental designs are used to evaluate tubulin polymerization inhibition?
- In vitro tubulin assays : Measure inhibition using purified tubulin and colchicine as a positive control. Quantify polymerization via turbidity (absorbance at 350 nm) .
- Cell-based assays :
Advanced: How to resolve discrepancies in biological activity data across assays?
- Assay standardization : Validate protocols using reference inhibitors (e.g., colchicine for tubulin assays) .
- Statistical rigor : Apply ANOVA with post-hoc tests to compare IC₅₀ values across replicates .
- Orthogonal assays : Confirm activity via complementary methods (e.g., immunofluorescence for microtubule destabilization) .
Basic: What analytical techniques confirm compound stability under biological conditions?
- LC-MS stability studies : Incubate the compound in cell culture media (e.g., DMEM) and monitor degradation over 24–72 hours .
- Metabolite profiling : Use high-resolution mass spectrometry to identify hydrolysis products or oxidative metabolites .
Advanced: How to prioritize derivatives for preclinical development?
- ADME-Tox profiling :
- In vivo efficacy : Use xenograft models (e.g., HT-29 tumors in nude mice) to validate tumor growth inhibition .
Advanced: What strategies mitigate low synthetic yields in indole-acetamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
